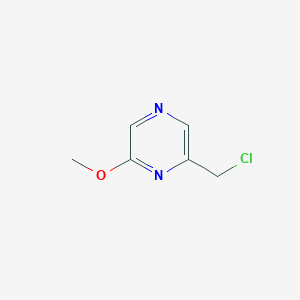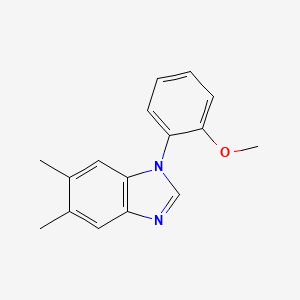![molecular formula C12H11NO2 B1651433 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261971-61-2](/img/structure/B1651433.png)
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
概要
説明
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with a hydroxymethyl group and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Hydroxymethyl)benzaldehyde with 3-hydroxypyridine under basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 5-[2-(Carboxymethyl)phenyl]pyridin-3-ol.
Reduction: this compound.
Substitution: 5-[2-(Nitromethyl)phenyl]pyridin-3-ol or 5-[2-(Bromomethyl)phenyl]pyridin-3-ol.
科学的研究の応用
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)pyridine
- 3-Hydroxypyridine
- 2-(Hydroxymethyl)benzaldehyde
Uniqueness
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is unique due to its dual aromatic rings, which provide a versatile platform for chemical modifications. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZPQHURDFIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682597 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-61-2 | |
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)
![N-(2-Fluorophenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651361.png)
![Ethyl 1-[(4-bromophenyl)methyl]-6-fluoro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651363.png)





